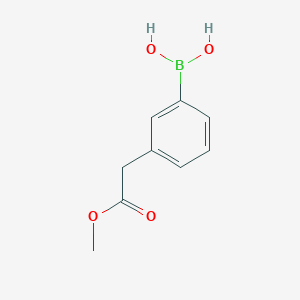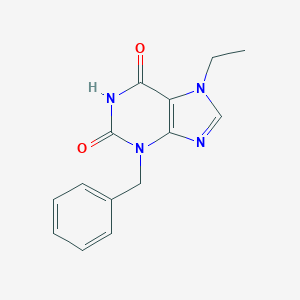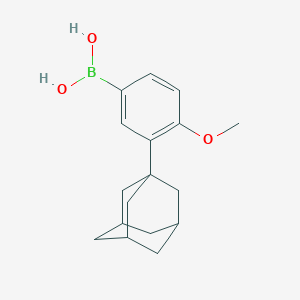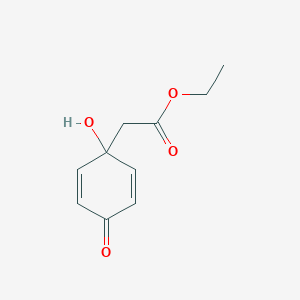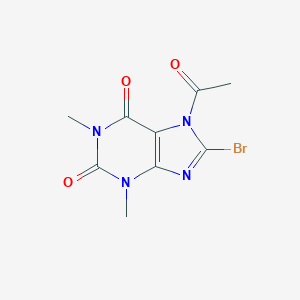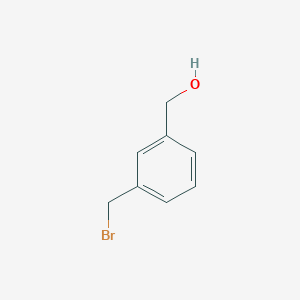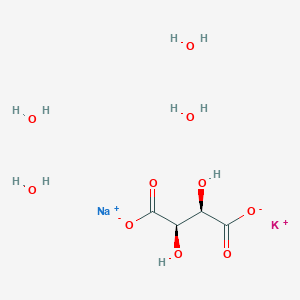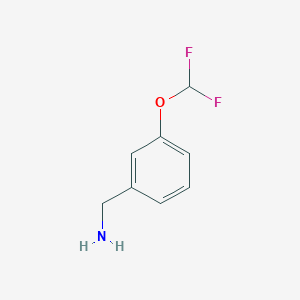![molecular formula C7H6N2O B151416 1H-ピロロ[3,2-c]ピリジン-2(3H)-オン CAS No. 134682-54-5](/img/structure/B151416.png)
1H-ピロロ[3,2-c]ピリジン-2(3H)-オン
概要
説明
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, also known as 1-hydroxy-2-pyrrolidinone, is a versatile organic compound that has a wide range of applications in scientific research. It is a cyclic organic compound with two nitrogen atoms and three oxygen atoms, and its structure is similar to that of pyridine. 1-hydroxy-2-pyrrolidinone has been studied extensively for its potential use in the synthesis of various compounds and its potential applications in medicine and biochemistry.
科学的研究の応用
FGFR阻害剤によるがん治療
1H-ピロロ[3,2-c]ピリジン-2(3H)-オンは、新規FGFR阻害剤の設計に利用されてきました。 これらの阻害剤は、様々な種類の腫瘍において重要なFGFRシグナル伝達経路の異常な活性化を標的にできることから、がん治療において重要な役割を果たします .
2. 紡錘体極体1(MPS1)阻害剤による有糸分裂キナーゼ標的化 この化合物は、がん治療の開発にとって重要な、有糸分裂キナーゼ単極紡錘体1(MPS1)を標的とする経口バイオアベイラビリティ阻害剤の構造ベース設計にも関与しています .
3. HPK1阻害剤による異常細胞増殖 さらに、造血前駆細胞キナーゼ1(HPK1)阻害剤としても応用されています。 これらの化合物には、1H-ピロロ[3,2-c]ピリジン-2(3H)-オンの誘導体も含まれ、異常な細胞増殖、特にがんの治療に用いられています .
鎮痛作用
研究によると、この化合物の修飾は鎮痛作用に影響を与える可能性があり、これは疼痛管理薬の開発において重要です .
タンパク質キナーゼ阻害剤
この化合物は、細胞プロセスを調節し、がんなどの疾患の治療に役立つ、タンパク質チロシンキナーゼおよびタンパク質セリン/スレオニンキナーゼを標的とする阻害剤を調製するために使用されます .
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 . It has also been designed and synthesized as a colchicine-binding site inhibitor .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, specifically the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results demonstrate the molecular and cellular effects of the compound’s action.
Action Environment
It is known that the fgfr family has four distinct isoforms (fgfr1–4) found across various tissue types and expressed to different extents under varying conditions . This suggests that the compound’s action may be influenced by the specific tissue environment and the expression level of FGFRs.
生化学分析
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one has been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one involves its binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
特性
IUPAC Name |
1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUVSURSWJMKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576948 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134682-54-5 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one?
A1: 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one crystallizes in the orthorhombic system, specifically in the P212121 space group (no. 19). Its unit cell dimensions are: a = 7.5411(2) Å, b = 11.5148(2) Å, and c = 12.5370(2) Å, with a unit cell volume (V) of 1088.64(4) Å3. The crystal structure contains 4 molecules per unit cell (Z = 4). The refinement parameters are Rgt(F) = 0.0301 and wRref(F2) = 0.0826. The data was collected at a temperature (T) of 296 K. []
Q2: Can you describe a method for synthesizing a derivative of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one?
A2: One method utilizes a CuCl2-mediated direct oxidative coupling reaction to synthesize 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one from N-methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. This approach offers a potential route to synthesize 3,3-disubstituted aza-oxindoles, a class of compounds exhibiting various biological activities, including anti-inflammatory properties and kinase inhibition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


